(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
(2E)-7-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative characterized by a conjugated enamine system and a trifluoromethylphenyl substituent. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position of the phenyl ring may enhance lipophilicity and metabolic stability, while the chloro substituent on the benzothiazinone core could influence electronic interactions and binding affinity .
Properties
IUPAC Name |
(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-10-4-5-12-13(7-10)24-14(15(23)22-12)8-21-11-3-1-2-9(6-11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERPLGOCZZLFT-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone core, introduction of the chloro substituent, and the attachment of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Comparisons:
Analysis :
- Trifluoromethyl vs. Methoxy : The -CF₃ group in the target compound enhances electron-withdrawing effects compared to the electron-donating -OCH₃ in the methoxy derivatives. This difference may reduce solubility in polar solvents but improve resistance to oxidative metabolism .
Biological Activity
(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one, also known by its CAS number 338417-13-3, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H10ClF3N2OS
- Molar Mass : 370.78 g/mol
- Structure : The compound features a benzothiazinone core with a chloro and trifluoromethyl substituent, which may enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes. It is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs), which target the arachidonic acid pathway. The compound has been shown to exhibit selective COX-2 inhibition, which is crucial for developing new anti-inflammatory therapies with fewer side effects compared to traditional NSAIDs .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies show that it induces apoptosis in cancer cells through the mitochondrial pathway, leading to increased production of reactive oxygen species (ROS) and subsequent cell death . The compound has exhibited IC50 values in the low micromolar range against various cancer types, indicating potent cytotoxic effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound acts as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurological disorders like Parkinson's disease .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial dysfunction and ROS generation, which is critical for anticancer efficacy.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Study : A recent study evaluated the efficacy of the compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers and improved joint function compared to control groups.
- Antimicrobial Evaluation : Clinical isolates of MRSA were tested against the compound, showing comparable efficacy to standard antibiotics like chloramphenicol.
- Cancer Research : In vitro studies on M-HeLa and MCF-7 cell lines demonstrated that the compound significantly reduced cell viability at concentrations below 10 µM.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
